2-METHYL-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}BENZAMIDE
Description
Properties
IUPAC Name |
2-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-3-5-9-15(12)18(22)20-16-10-6-4-8-14(16)11-17-19-13(2)21-23-17/h3-10H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQTUPCTIYBMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}BENZAMIDE typically involves the formation of the oxadiazole ring followed by its attachment to the benzamide core. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method is efficient and yields the desired oxadiazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide or oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or oxadiazole rings.
Scientific Research Applications
Modulation of Metabotropic Glutamate Receptors
The primary application of 2-Methyl-N-{2-[(3-Methyl-1,2,4-Oxadiazol-5-Yl)Methyl]Phenyl}Benzamide lies in its role as a modulator of metabotropic glutamate receptor subtype 5 (mGluR5).
- Mechanism of Action : This compound acts as an allosteric modulator, which means it can enhance or inhibit the receptor's activity without directly competing with the neurotransmitter glutamate. Such modulation can have therapeutic implications for treating conditions like schizophrenia and anxiety disorders .
Potential Therapeutic Applications
Research indicates that compounds targeting mGluR5 can provide novel treatment avenues for central nervous system disorders:
- Schizophrenia : Activation of mGluR5 has been shown to potentiate NMDA receptor function, which is often disrupted in schizophrenia. The use of positive allosteric modulators like this compound could help restore normal signaling pathways .
- Anxiety Disorders : The anxiolytic-like effects observed in rodent models suggest that this compound may also be beneficial in treating anxiety disorders by modulating glutamatergic signaling .
Case Study 1: Discovery of Allosteric Modulators
A study published in Nature identified several scaffolds for mGluR5 modulation, including derivatives similar to this compound. These compounds demonstrated significant efficacy in enhancing mGluR5 activity, leading to improved behavioral outcomes in preclinical models .
Case Study 2: Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of oxadiazole-containing compounds highlighted the importance of the oxadiazole ring in conferring selectivity and potency at mGluR5. Variations in substituents on the benzamide core were shown to influence pharmacological profiles significantly .
Mechanism of Action
The mechanism of action of 2-METHYL-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and related benzamide/oxadiazole derivatives:
Key Observations:
1,2,4-Oxadiazole vs. Other Heterocycles: The 1,2,4-oxadiazole ring (as in the target compound) confers greater metabolic stability than 1,3,4-oxadiazoles or thiadiazoles due to its electron-deficient nature and resistance to enzymatic cleavage .
Substituent Effects :
- The methyl group at the oxadiazole 3-position in the target compound likely enhances steric shielding, reducing susceptibility to oxidative metabolism .
- Thioether-linked analogs (e.g., compound 45 in ) show improved solubility but may face stability issues under oxidative conditions .
Pharmacological Implications :
- Fluorinated or sulfonamide-containing derivatives (e.g., ) often exhibit enhanced blood-brain barrier penetration and kinase inhibitory activity due to electronegative substituents .
- The absence of polar groups in the target compound suggests a focus on lipophilic targets (e.g., membrane-bound enzymes or receptors).
Biological Activity
The compound 2-Methyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide is a novel benzamide derivative that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.35 g/mol. The structure features a benzamide core substituted with a 3-methyl-1,2,4-oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds containing oxadiazole rings often exhibit inhibitory effects on specific enzymes. For example, derivatives similar to this compound have shown potential in inhibiting histone deacetylases (HDACs), which play critical roles in gene expression and cancer progression .
- Antimicrobial Activity : Benzamide derivatives have been studied for their antifungal and antibacterial properties. Research indicates that certain benzamides exhibit significant inhibitory effects against various fungal strains, suggesting potential applications in treating fungal infections .
- Antitumor Effects : Preliminary studies have indicated that compounds with similar structures may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Data
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of various benzamide derivatives against Fusarium graminearum, revealing that compounds similar to this compound exhibited moderate inhibitory effects with EC50 values ranging from 11.61 to 17.39 μg/mL against different fungal strains .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell proliferation effectively. These findings suggest a promising avenue for further research into its application as an anticancer agent .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interacts with specific protein targets involved in cell cycle regulation and apoptosis pathways, further supporting its potential as a therapeutic agent in oncology .
Q & A
Q. What synthetic routes are recommended for preparing 2-methyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide, and which analytical techniques are essential for confirming its structural integrity?
Methodological Answer: The compound can be synthesized via multi-step organic reactions. A common approach involves:
Oxadiazole ring formation : Reacting nitrile derivatives with hydroxylamine under controlled pH to form the 1,2,4-oxadiazole moiety .
Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the benzamide group to the oxadiazole-bearing phenyl ring .
Critical Analytical Techniques :
Q. How should researchers evaluate the chemical stability of this compound under varying experimental conditions?
Methodological Answer: Stability studies should include:
- Thermal Stability : Incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor changes via UV-spectroscopy or LC-MS .
- pH-Dependent Stability : Test in buffers (pH 2–9) to simulate gastrointestinal or physiological environments. Use mass spectrometry to identify hydrolysis products (e.g., benzamide cleavage) .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinity of this benzamide derivative to potential biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to screen against targets such as kinases or GPCRs. Prioritize oxadiazole interactions with hydrophobic pockets and hydrogen bonding via the benzamide group .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, correlating with reactivity in biological systems .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ nanoseconds to assess binding stability and conformational changes .
Q. How can researchers resolve discrepancies between in vitro activity and computational predictions for this compound?
Methodological Answer:
- Assay Validation : Confirm assay conditions (e.g., buffer ionic strength, cofactor availability) to rule out false negatives/positives .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions .
- Metabolite Screening : Use LC-MS to identify in situ degradation or metabolic byproducts that may interfere with activity .
- Off-Target Profiling : Employ proteome-wide affinity chromatography to detect unintended interactions .
Q. What strategies optimize the pharmacokinetic (PK) properties of this compound without compromising its structural integrity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility or bioavailability, which are cleaved enzymatically in vivo .
- Salt Formation : Pair the compound with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to stabilize the amorphous phase and extend half-life .
Q. How can researchers establish structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
Q. What experimental controls are critical when evaluating this compound’s inhibitory effects in enzymatic assays?
Methodological Answer:
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and DMSO-only samples .
- Pre-Incubation Time Optimization : Determine time-dependent inhibition by varying pre-incubation periods (5–60 minutes) .
- Enzyme Kinetic Studies : Perform Lineweaver-Burk plots to discern competitive vs. non-competitive inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
